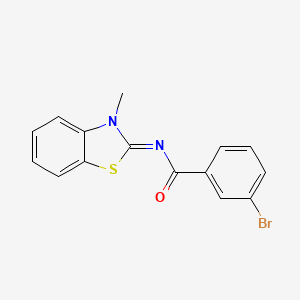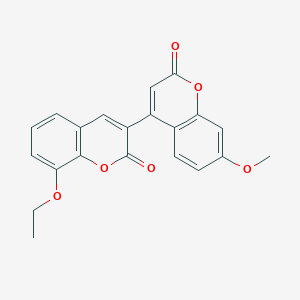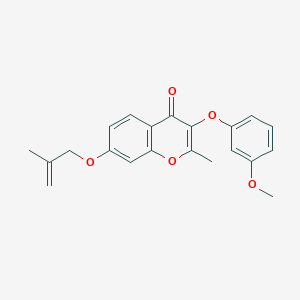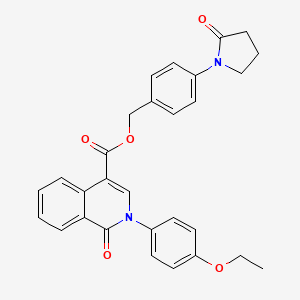![molecular formula C25H27N3O2S2 B2727328 2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide CAS No. 689263-16-9](/img/structure/B2727328.png)
2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide” is a chemical compound with a complex structure . It belongs to the class of organic compounds known as thienopyrimidines .
Molecular Structure Analysis
The molecular formula of the compound is C24H22N4O2S3 . It has an average mass of 494.652 Da and a mono-isotopic mass of 494.090485 Da .Aplicaciones Científicas De Investigación
Dual Enzyme Inhibition for Antitumor Activity
2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide is part of a broader class of compounds explored for their dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), critical enzymes in the folate pathway implicated in cancer cell proliferation. The classical and nonclassical analogues of these thieno[2,3-d]pyrimidine antifolates have been synthesized, with some demonstrating potent dual inhibitory activities against human TS and DHFR, thereby offering a promising approach for antitumor therapy. For example, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid (4) and its analogues have shown significant potency against human TS and DHFR, with potential implications for treating tumors (Gangjee, Qiu, Li, & Kisliuk, 2008; Gangjee, Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009).
Scaffold for Antimicrobial and Anti-inflammatory Agents
The scaffold of this compound has been utilized in the synthesis of derivatives with promising antimicrobial and anti-inflammatory activities. For example, novel thiazolopyrimidines derived from visnaginone and khellinone have been synthesized, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, which suggest their utility as potential agents for treating inflammation and associated pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Synthesis of Heterocyclic Compounds
The chemical structure of this compound provides a versatile foundation for synthesizing a wide range of heterocyclic compounds through cascade reactions. Such synthetic strategies are critical for developing new pharmaceuticals and understanding the structure-activity relationships essential for drug design (Schmeyers & Kaupp, 2002).
Crystallographic Studies
Crystallographic studies on related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have elucidated the molecular conformations and interactions critical for the biological activities of these compounds. Such structural insights are invaluable for the rational design of more effective therapeutic agents (Subasri et al., 2016; Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S2/c1-15-10-16(2)22(17(3)11-15)27-21(29)14-31-25-26-20-12-18(4)32-23(20)24(30)28(25)13-19-8-6-5-7-9-19/h5-11,18H,12-14H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGZOTDJEWPVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3C)C)C)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{2-[(thiophen-2-ylmethyl)sulfanyl]ethyl}acetamide](/img/structure/B2727249.png)

![3,4,5-trimethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2727252.png)
![4-methoxy-1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2727254.png)

![2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)butanoic acid](/img/structure/B2727259.png)
![5-(Chloromethyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/no-structure.png)



![N-[1-(benzenesulfonyl)-2-[4-(4-methylbenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2727266.png)


